molecular formula C19H16IN5OS B243297 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide

Cat. No. B243297
M. Wt: 489.3 g/mol
InChI Key: GZDGRDHIVXSGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide, also known as ETBIB, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide acts as an antagonist of the ETB receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the endothelium, smooth muscle cells, and neurons. The ETB receptor is involved in the regulation of vascular tone, endothelial function, and inflammation. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide binds to the ETB receptor and blocks the binding of its endogenous ligands, resulting in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the expression of pro-inflammatory cytokines. In vivo studies have shown that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide reduces blood pressure, improves endothelial function, and reduces vascular remodeling in animal models of hypertension and heart failure.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide in lab experiments is its high selectivity for the ETB receptor, which allows for the investigation of the specific role of this receptor in various physiological processes. However, one limitation is that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide. One direction is to investigate the potential use of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to investigate the role of the ETB receptor in the pathophysiology of various diseases, including hypertension, heart failure, and stroke. Additionally, the development of more potent and selective ETB receptor antagonists may lead to the identification of new therapeutic targets for the treatment of these diseases.
Conclusion:
In conclusion, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its high selectivity for the ETB receptor makes it a valuable tool for investigating the specific role of this receptor in various physiological processes. Further research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide may lead to the development of new therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide involves a series of reactions that start with the synthesis of 3-ethyl-1,2,4-triazole-5-thiol, followed by the reaction with 4-(bromomethyl)benzonitrile to yield 4-(3-ethyl-1,2,4-triazol-5-ylthio)benzyl bromide. This intermediate then undergoes a reaction with 2-iodobenzamide to yield N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been found to have potential therapeutic applications in the field of neuroscience. It has been shown to have affinity for the ETB receptor, which is involved in the regulation of blood pressure, endothelial function, and vascular remodeling. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been used in studies to investigate the role of the ETB receptor in the pathophysiology of various diseases, including hypertension, heart failure, and stroke. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C19H16IN5OS

Molecular Weight

489.3 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-iodobenzamide

InChI

InChI=1S/C19H16IN5OS/c1-2-16-22-23-19-25(16)24-18(27-19)13-9-7-12(8-10-13)11-21-17(26)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,26)

InChI Key

GZDGRDHIVXSGFV-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4I

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.